molecular formula C13H20N2O2 B15243455 N-[4-((1S)-1-Aminoethyl)phenyl](tert-butoxy)carboxamide

N-[4-((1S)-1-Aminoethyl)phenyl](tert-butoxy)carboxamide

Cat. No.: B15243455
M. Wt: 236.31 g/mol
InChI Key: WVQNHLVEDPIIRS-VIFPVBQESA-N
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Description

N-4-((1S)-1-Aminoethyl)phenylcarboxamide is a chemical compound with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-((1S)-1-Aminoethyl)phenylcarboxamide typically involves the reaction of 4-((1S)-1-Aminoethyl)phenylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-4-((1S)-1-Aminoethyl)phenylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-((1S)-1-Aminoethyl)phenyl]carboxylic acid, while reduction could produce N-[4-((1S)-1-Aminoethyl)phenyl]methanol .

Scientific Research Applications

N-4-((1S)-1-Aminoethyl)phenylcarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-4-((1S)-1-Aminoethyl)phenylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-((1S)-1-Aminoethyl)phenyl]acetamide
  • N-[4-((1S)-1-Aminoethyl)phenyl]methanol
  • N-[4-((1S)-1-Aminoethyl)phenyl]carboxylic acid

Uniqueness

N-4-((1S)-1-Aminoethyl)phenylcarboxamide is unique due to its tert-butoxy group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[4-[(1S)-1-aminoethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-9(14)10-5-7-11(8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

WVQNHLVEDPIIRS-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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